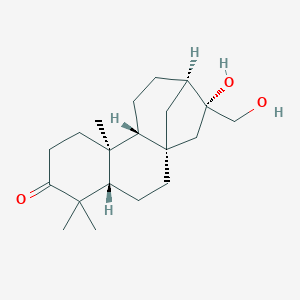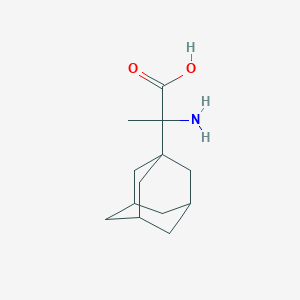
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "DMDO-DTC" and is known for its unique chemical properties that make it an excellent reagent for organic synthesis.
Mécanisme D'action
The mechanism of action of DMDO-DTC involves the generation of a nitrene intermediate. This nitrene intermediate can then react with a variety of substrates, including alcohols, amines, and olefins. The resulting products are often functionalized and can be used in a variety of applications.
Biochemical and Physiological Effects:
DMDO-DTC has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent oxidizing agent and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMDO-DTC is its high purity and ease of synthesis. Additionally, it is a versatile reagent that can be used in a variety of applications. However, DMDO-DTC is highly reactive and should be handled with care. Additionally, it can be difficult to control the selectivity of reactions involving DMDO-DTC.
Orientations Futures
There are many potential future directions for research involving DMDO-DTC. One area of interest is the development of new synthetic methods using DMDO-DTC as a reagent. Additionally, DMDO-DTC could be used in the synthesis of new materials with unique properties. Finally, further studies should be conducted to better understand the biochemical and physiological effects of DMDO-DTC.
Méthodes De Synthèse
DMDO-DTC can be synthesized by the reaction of 2,3-dimethyl-2,3-dinitrobutane with tert-butyl lithium. The resulting intermediate is then treated with chloromethyl methyl ether and hydrochloric acid to yield DMDO-DTC. This synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
DMDO-DTC has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent for the oxidation of alcohols and as a source of nitrenes for the synthesis of amines. Additionally, DMDO-DTC has been shown to be an effective reagent for the synthesis of heterocycles and for the preparation of functionalized polymers.
Propriétés
Numéro CAS |
18812-81-2 |
|---|---|
Nom du produit |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
Formule moléculaire |
C13H23ClN2O |
Poids moléculaire |
258.79 g/mol |
Nom IUPAC |
2-N,3-N-ditert-butyl-4-(chloromethyl)-4-methyloxetane-2,3-diimine |
InChI |
InChI=1S/C13H23ClN2O/c1-11(2,3)15-9-10(16-12(4,5)6)17-13(9,7)8-14/h8H2,1-7H3 |
Clé InChI |
AACHVIZKGSOTLI-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
SMILES canonique |
CC1(C(=NC(C)(C)C)C(=NC(C)(C)C)O1)CCl |
Synonymes |
N,N'-[4-(Chloromethyl)-4-methyloxetane-2,3-diylidene]bis(2-methyl-2-propanamine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)




